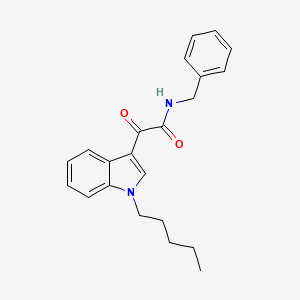
N-benzyl-2-oxo-2-(1-pentyl-1H-indol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-oxo-2-(1-pentyl-1H-indol-3-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential applications in various fields such as medicine, chemistry, and biology. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-oxo-2-(1-pentyl-1H-indol-3-yl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Pentyl Group: The pentyl group can be introduced through alkylation reactions using appropriate alkyl halides.
Formation of the Acetamide Moiety: The acetamide moiety can be introduced through acylation reactions using acetic anhydride or acetyl chloride.
Benzylation: The final step involves the benzylation of the compound using benzyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-oxo-2-(1-pentyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
N-benzyl-2-oxo-2-(1-pentyl-1H-indol-3-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions involving indole derivatives.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to develop new synthetic methodologies.
Industrial Applications: The compound may find applications in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyl-2-oxo-2-(1-pentyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various biological receptors and enzymes, potentially modulating their activity. The benzyl and pentyl groups may enhance the compound’s binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-oxo-2-(1-methyl-1H-indol-3-yl)acetamide: Similar structure with a methyl group instead of a pentyl group.
N-benzyl-2-oxo-2-(1-ethyl-1H-indol-3-yl)acetamide: Similar structure with an ethyl group instead of a pentyl group.
N-benzyl-2-oxo-2-(1-propyl-1H-indol-3-yl)acetamide: Similar structure with a propyl group instead of a pentyl group.
Uniqueness
N-benzyl-2-oxo-2-(1-pentyl-1H-indol-3-yl)acetamide is unique due to the presence of the pentyl group, which may confer distinct physicochemical properties and biological activities compared to its analogs. The length and hydrophobicity of the pentyl group can influence the compound’s solubility, membrane permeability, and interaction with biological targets.
Properties
IUPAC Name |
N-benzyl-2-oxo-2-(1-pentylindol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-2-3-9-14-24-16-19(18-12-7-8-13-20(18)24)21(25)22(26)23-15-17-10-5-4-6-11-17/h4-8,10-13,16H,2-3,9,14-15H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGRNZWRVJYGJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![diethyl {3-bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B4995246.png)
![N-(dicyclopropylmethyl)-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4995248.png)
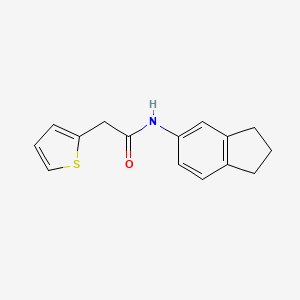
![1-(2-methylbenzyl)-N-[(3-methyl-4-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4995262.png)
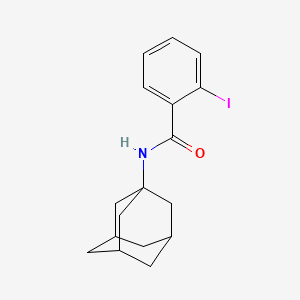
![4-ethyl-5-[3-(morpholin-4-yl)propyl]-2-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B4995282.png)
![2-(4-morpholinyl)-2-oxo-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B4995284.png)
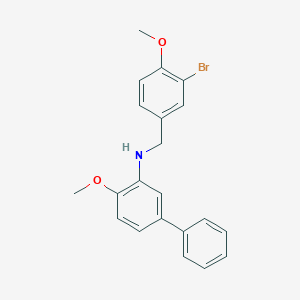
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B4995292.png)
![Diethyl 2-[3-(4-fluorophenoxy)propyl]propanedioate](/img/structure/B4995296.png)
![1-[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-methyl-1-[(4-sulfamoylphenyl)methyl]thiourea](/img/structure/B4995300.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B4995311.png)
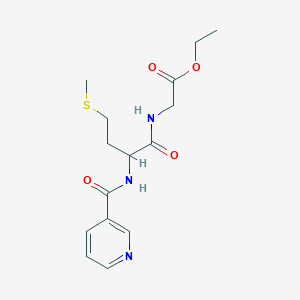
![2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B4995334.png)
